

# CCT373566: A Potent Molecular Glue for Targeted BCL6 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCT373566 |           |
| Cat. No.:            | B12409963 | Get Quote |

Application Notes and Protocols for Researchers

### Introduction

The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor crucial for the formation of germinal centers and is a key oncogenic driver in lymphoid malignancies, particularly Diffuse Large B-Cell Lymphoma (DLBCL). **CCT373566** is a potent and orally active molecular glue degrader of BCL6.[1][2] Unlike traditional inhibitors that only block the protein's function, **CCT373566** induces the degradation of BCL6, offering a distinct and potentially more effective therapeutic strategy.[3] This document provides detailed application notes, quantitative data, and experimental protocols for the use of **CCT373566** in BCL6 degradation assays.

### **Mechanism of Action**

**CCT373566** functions as a "molecular glue," inducing the polymerization of BCL6. This process is thought to facilitate recognition by the cellular ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the BCL6 protein. This novel mechanism of action results in a rapid and sustained depletion of cellular BCL6 levels.





Click to download full resolution via product page

**Fig. 1:** Mechanism of **CCT373566**-induced BCL6 degradation.

## **Quantitative Data**

The following tables summarize the in vitro activity of CCT373566 in various assays.



Table 1: Biochemical and Cellular Degradation Activity of CCT373566

| Assay Type            | Cell Line  | Parameter | Value  | Reference |
|-----------------------|------------|-----------|--------|-----------|
| BCL6 TR-FRET          | -          | IC50      | 2.2 nM | [1][2]    |
| MSD Degrader<br>Assay | OCI-Ly1    | DC50      | 0.7 nM | [4]       |
| MSD Degrader<br>Assay | OCI-Ly1    | Dmax      | 92%    | [2]       |
| MSD Degrader<br>Assay | Karpas 422 | DC50      | 1.0 nM | [2]       |
| MSD Degrader<br>Assay | Karpas 422 | Dmax      | 85%    | [2]       |

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Antiproliferative Activity of CCT373566 in DLBCL Cell Lines

| Cell Line          | GI50 (nM) | Reference |
|--------------------|-----------|-----------|
| OCI-Ly1            | 2.1       | [2]       |
| Karpas 422         | 1.4       | [2]       |
| нт                 | 8.0       | [2]       |
| SU-DHL-4           | 12.5      | [2]       |
| OCI-Ly3 (BCL6 low) | 1900      | [2]       |

GI50: Half-maximal growth inhibition.

## **Experimental Protocols**

Detailed protocols for key assays to evaluate the efficacy of CCT373566 are provided below.



### **Experimental Workflow Overview**



Click to download full resolution via product page

Fig. 2: General workflow for evaluating CCT373566.

# Protocol 1: BCL6 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This protocol is adapted from a publicly available BCL6 TR-FRET assay protocol and is suitable for determining the IC50 of **CCT373566** for the BCL6-corepressor interaction.[1]

#### 1. Materials:

- Assay Buffer A: 50 mM HEPES pH 7.5, 125 mM NaCl, 0.01% Triton X-100.
- Assay Buffer B (prepare fresh): Assay Buffer A + 1 mM Glutathione or 0.5 mM DTT.
- Assay Buffer C (prepare fresh): Assay Buffer B + 0.03% BSA.



- Biotinylated BCL6 protein (e.g., BCL6-Avitag).
- Cy5-labeled corepressor peptide (e.g., BCoR-Cy5).
- Europium-labeled Streptavidin (SA-Eu).
- CCT373566.
- DMSO.
- 384-well, low-volume, black assay plates.
- TR-FRET enabled plate reader.
- 2. Reagent Preparation:
- CCT373566 Stock: Prepare a 10 mM stock solution in DMSO.
- Compound Dilution Plate: Perform a serial 3-fold dilution of **CCT373566** in DMSO to create a concentration gradient. Then, create an intermediate dilution plate by transferring 5  $\mu$ L of each compound concentration to 45  $\mu$ L of Assay Buffer C (this results in a 10% DMSO solution).
- BCL6 Working Solution: Dilute biotinylated BCL6 protein to 8.5 nM in Assay Buffer C.
- Detection Mix (prepare fresh): Mix the Cy5-labeled corepressor peptide and Europiumlabeled Streptavidin in their respective buffers to final concentrations of 300 nM and 6 nM, respectively.
- 3. Assay Procedure:
- Add 1.5 μL of the diluted CCT373566 from the intermediate dilution plate to the wells of a 384-well plate.
- Add 3.5 μL of the 8.5 nM BCL6 working solution to each well.
- Mix briefly, centrifuge the plate, and incubate for 30 minutes at room temperature.



- Add 10 μL of the BCoR-Cy5/SA-Eu detection mix to each well.
- Incubate the plate for 2 hours at room temperature, protected from light.
- Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.
- 4. Data Analysis:
- Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
- Plot the TR-FRET ratio against the log of the CCT373566 concentration.
- Fit the data to a four-parameter logistic curve to determine the IC50 value.

# Protocol 2: Cellular BCL6 Degradation Assay (MSD-based)

This protocol provides a general framework for quantifying BCL6 protein levels in cells treated with **CCT373566** using a Meso Scale Discovery (MSD) assay. Specific antibody pairs and buffer compositions may need to be optimized.

- 1. Materials:
- DLBCL cell lines (e.g., OCI-Ly1, Karpas 422).
- Complete cell culture medium.
- CCT373566.
- DMSO (cell culture grade).
- MSD plates (e.g., MULTI-ARRAY 96-well plates).
- MSD Read Buffer.
- MSD Blocker A.



- Capture Antibody (e.g., anti-BCL6 antibody).
- Detection Antibody (e.g., SULFO-TAG labeled anti-BCL6 antibody).
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- BCA Protein Assay Kit.
- MSD instrument (e.g., SECTOR Imager).
- 2. Assay Procedure:
- Cell Plating: Seed DLBCL cells in 96-well plates at a predetermined optimal density and allow them to adhere or stabilize overnight.
- Compound Treatment: Prepare serial dilutions of CCT373566 in culture medium. Add the
  diluted compound to the cells and incubate for the desired time (e.g., 4, 8, 24 hours). Include
  a DMSO-only vehicle control.
- Cell Lysis:
  - Aspirate the culture medium and wash the cells once with cold PBS.
  - Add an appropriate volume of Lysis Buffer to each well and incubate on ice for 30 minutes with gentle shaking.
  - Collect the cell lysates and clarify by centrifugation.
- Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
- MSD Assay:
  - Coat the MSD plate with the capture antibody according to the manufacturer's instructions.
  - Block the plate with MSD Blocker A.



- Normalize the cell lysates to the same protein concentration and add them to the wells.
   Incubate for 1-2 hours at room temperature with shaking.
- Wash the plate.
- Add the SULFO-TAG labeled detection antibody and incubate for 1 hour at room temperature with shaking.
- Wash the plate.
- Add MSD Read Buffer and immediately read the plate on an MSD instrument.
- 3. Data Analysis:
- Normalize the electrochemiluminescence signal to the vehicle control.
- Plot the percentage of BCL6 remaining against the log of the CCT373566 concentration.
- Fit the data to a dose-response curve to determine the DC50 and Dmax values.

### **Protocol 3: Cell Proliferation Assay (MTT-based)**

This protocol describes a colorimetric assay to measure the antiproliferative effects of **CCT373566** on DLBCL cell lines.

- 1. Materials:
- DLBCL cell lines.
- Complete cell culture medium.
- CCT373566.
- DMSO (cell culture grade).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).



- 96-well cell culture plates.
- Microplate reader capable of measuring absorbance at 570 nm.
- 2. Assay Procedure:
- Cell Plating: Seed DLBCL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of medium. Incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of CCT373566 in culture medium. Add 100 μL
  of the diluted compound to the appropriate wells (this will result in a 2x dilution of the
  compound). Include a vehicle control (DMSO).
- Incubation: Incubate the plates for the desired duration (e.g., 72 hours, or up to 14 days for longer-term assays, changing the media with fresh compound as needed).[1]
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100  $\mu$ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
- 3. Data Analysis:
- Subtract the background absorbance (from wells with no cells).
- Normalize the absorbance values to the vehicle-treated control wells (representing 100% growth).
- Plot the percentage of growth inhibition against the log of the **CCT373566** concentration.
- Fit the data to a dose-response curve to calculate the GI50 value.

### Conclusion



**CCT373566** is a highly potent, cell-active degrader of BCL6 with significant antiproliferative effects in BCL6-dependent cancer cell lines. The protocols provided herein offer a comprehensive framework for researchers to investigate the biochemical and cellular activities of **CCT373566** and similar compounds, facilitating further research and drug development efforts targeting BCL6.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AID 2061447 BCL6 TR-FRET Protocol from US Patent US12310975: "Modulators of BCL6 proteolysis and associated methods of use" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Proliferation Protocols | Thermo Fisher Scientific US [thermofisher.com]
- 4. CCT373566 | BCL6 degarder | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [CCT373566: A Potent Molecular Glue for Targeted BCL6 Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409963#cct373566-for-bcl6-degradation-assay]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com